1-(2-Hydroxyethyl)-2-imidazolidinone

Catalog No.
S773769
CAS No.
3699-54-5
M.F
C5H10N2O2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxyethyl)-2-imidazolidinone

CAS Number

3699-54-5

Product Name

1-(2-Hydroxyethyl)-2-imidazolidinone

IUPAC Name

1-(2-hydroxyethyl)imidazolidin-2-one

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)

InChI Key

HBAIZGPCSAAFSU-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1)CCO

Canonical SMILES

C1CN(C(=O)N1)CCO

Enzyme Inhibition:

HEI has been studied for its ability to inhibit two specific enzymes: heparanase and matrix metalloproteinase-9 (MMP-9).

  • Heparanase

    This enzyme plays a role in various biological processes, including cell adhesion, migration, and signaling. Studies have shown that HEI can inhibit heparanase activity, potentially impacting these processes .

  • Matrix Metalloproteinase-9 (MMP-9)

    MMP-9 is an enzyme involved in the breakdown of the extracellular matrix, a network of molecules that provides support and structure to cells. HEI's ability to inhibit MMP-9 suggests potential applications in conditions where excessive extracellular matrix degradation occurs .

Skin health:

Research suggests that HEI may have beneficial effects on skin health. Studies have shown that topical application of HEI can improve:

  • Epidermal basement membrane structure

    This structure plays a crucial role in skin barrier function .

  • Epidermal barrier function

    This refers to the skin's ability to prevent water loss and protect against harmful substances .

1-(2-Hydroxyethyl)-2-imidazolidinone, with the chemical formula C₅H₁₀N₂O₂, is an organic compound belonging to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and a hydroxyethyl substituent. The structure contributes to its potential reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science.

HEI acts as a dual inhibitor, targeting two key enzymes involved in skin degradation:

  • Heparanase: This enzyme breaks down heparan sulfate, a vital component of the skin's basement membrane. HEI inhibits heparanase activity, potentially promoting basement membrane integrity [].
  • Matrix Metalloproteinase-9 (MMP-9): MMP-9 breaks down collagen, another essential structural element of the skin. HEI's inhibition of MMP-9 may contribute to improved skin elasticity and barrier function [].

Studies suggest that by inhibiting these enzymes, HEI may improve epidermal barrier function, increase water content in the skin, and promote overall skin health [].

Typical of imidazolidinones. These include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: It can react with other amines or isocyanates to form more complex structures, often seen in polymer chemistry.
  • Dehydration: Under certain conditions, this compound can lose water to form imidazolidinones or related cyclic structures.

Recent studies have demonstrated its formation through catalytic processes involving carbon monoxide and palladium catalysts, indicating its versatility in synthetic chemistry .

1-(2-Hydroxyethyl)-2-imidazolidinone exhibits notable biological activities, particularly as a corrosion inhibitor for mild steel in acidic environments. Research indicates that it effectively reduces corrosion rates in hydrochloric acid solutions, showcasing its potential application in protective coatings . Additionally, its structural features suggest possible interactions with biological macromolecules, which could lead to further pharmacological investigations.

Several synthesis methods have been explored for producing 1-(2-Hydroxyethyl)-2-imidazolidinone:

  • Catalytic Carbonylation: Utilizing palladium catalysts under specific conditions (e.g., high temperature and pressure) allows for the efficient formation of this compound from simpler precursors .
  • Condensation Reactions: It can be synthesized through condensation reactions involving 2-aminoethanol and suitable carbonyl compounds.
  • Ionic Liquid Catalysis: Recent advancements have shown that ionic liquids can facilitate the synthesis of this compound under mild conditions, enhancing yield and selectivity .

1-(2-Hydroxyethyl)-2-imidazolidinone has several applications across various fields:

  • Corrosion Inhibitor: Its primary application lies in preventing corrosion in metal surfaces, particularly in acidic environments.
  • Pharmaceuticals: Due to its unique structure, it is being investigated for potential therapeutic uses, including anti-inflammatory and antimicrobial activities.
  • Materials Science: It serves as a building block for synthesizing polymers and other advanced materials.

Interaction studies have primarily focused on the compound's role as a corrosion inhibitor. It has been shown to interact with metal surfaces by forming protective films that mitigate corrosion processes. The mechanism involves adsorption onto the metal surface, which blocks active sites from corrosive agents such as acids . Further studies are required to explore its interactions at the molecular level with biological targets.

Several compounds share structural similarities with 1-(2-Hydroxyethyl)-2-imidazolidinone. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
2-ImidazolidinoneSimple imidazolidinone without hydroxylLacks the hydroxyethyl group
1-(Hydroxyethyl)-3-methylimidazolidinoneContains a methyl groupDifferent substitution pattern
1-(Hydroxypropyl)-2-imidazolidinoneHydroxypropyl instead of hydroxyethylVariation in side chain length

The presence of the hydroxyethyl group in 1-(2-Hydroxyethyl)-2-imidazolidinone enhances its solubility and reactivity compared to similar compounds. This modification may also influence its biological activity and interaction with metal surfaces.

Physical Description

Liquid; OtherSolid; OtherSolid, Liquid; WetSolid

XLogP3

-1.4

UNII

N0K8F6P8IF

GHS Hazard Statements

Aggregated GHS information provided by 396 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 164 of 396 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 232 of 396 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3699-54-5

Wikipedia

Hydroxyethyl imidazolidinone

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
2-Imidazolidinone, 1-(2-hydroxyethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types